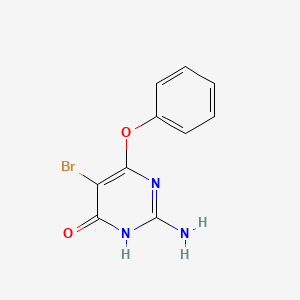
2-amino-5-bromo-6-phenoxy-4-pyrimidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-bromo-6-phenoxy-4-pyrimidinol is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. It is a highly versatile compound that can be synthesized using a variety of methods.
Scientific Research Applications
2-amino-5-bromo-6-phenoxy-4-pyrimidinol has been extensively studied for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that 2-amino-5-bromo-6-phenoxy-4-pyrimidinol has potent anti-cancer activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Mechanism of Action
The exact mechanism of action of 2-amino-5-bromo-6-phenoxy-4-pyrimidinol is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-5-bromo-6-phenoxy-4-pyrimidinol has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been shown to induce DNA damage, which can lead to cell death. Additionally, it has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-amino-5-bromo-6-phenoxy-4-pyrimidinol in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 2-amino-5-bromo-6-phenoxy-4-pyrimidinol is its toxicity. It can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-amino-5-bromo-6-phenoxy-4-pyrimidinol. One promising direction is to further investigate its anti-cancer activity and its potential use as a cancer treatment. Another direction is to explore its potential use in other areas of research, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to better understand its mechanism of action and to develop more effective and less toxic derivatives of the compound.
Conclusion:
In conclusion, 2-amino-5-bromo-6-phenoxy-4-pyrimidinol is a highly versatile compound that has shown promise in various scientific research applications. Its potent anti-cancer activity and ability to induce apoptosis make it a promising candidate for further research. However, its toxicity and limitations in certain experiments must be taken into consideration. Further research is needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of the compound.
Synthesis Methods
2-amino-5-bromo-6-phenoxy-4-pyrimidinol can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-4-bromo-6-chloropyrimidine with phenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-amino-4-bromo-6-chloropyrimidine with sodium phenoxide.
properties
IUPAC Name |
2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-8(15)13-10(12)14-9(7)16-6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOUWYPKPWTLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)NC(=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-4-phenoxy-1H-pyrimidin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)

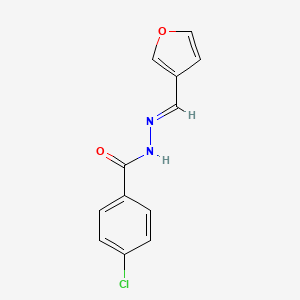
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
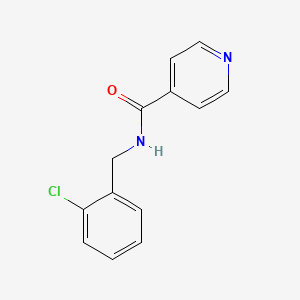
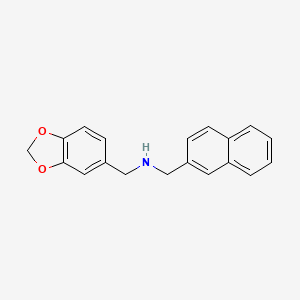
![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)
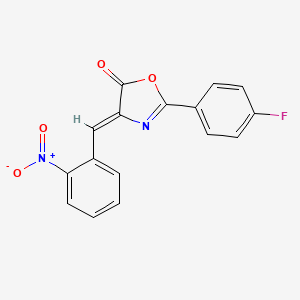
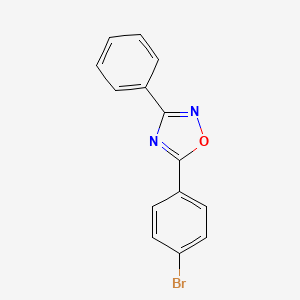
![2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B5801079.png)
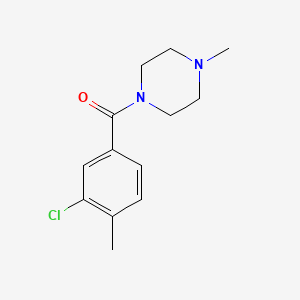
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
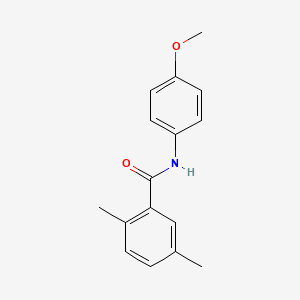
![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)